
N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide
Descripción
N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide (CAS: 1021105-39-4) is a synthetic acetamide derivative featuring a piperazine core substituted with a 1-methylimidazole moiety and an acetamide linker connected to a 4-ethoxyphenyl group. Its molecular formula is C₁₈H₂₅N₅O₂, with a molecular weight of 343.42 g/mol .
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-3-25-16-6-4-15(5-7-16)20-17(24)14-22-10-12-23(13-11-22)18-19-8-9-21(18)2/h4-9H,3,10-14H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJARWBCBDYPSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenylamine, undergoes acylation with an appropriate acyl chloride to form an intermediate.
Imidazole Introduction: The intermediate is then reacted with 1-methyl-1H-imidazole under suitable conditions to introduce the imidazole moiety.
Piperazine Coupling: The final step involves coupling the imidazole-containing intermediate with piperazine, followed by acetylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Key Observations :
- Piperazine Modifications: The target compound’s 1-methylimidazole-piperazine moiety distinguishes it from ’s derivatives, which feature aryl-substituted piperazines (e.g., 4-methoxyphenyl or 4-chlorophenyl).
- Acetamide Linker : All compounds share an acetamide linker, but the target’s ethoxyphenyl group contrasts with ’s thiazole-based aryl groups. Thiazole rings may enhance π-π stacking interactions, whereas ethoxy groups could improve lipophilicity .
- Imidazole vs. Benzoimidazole : The target’s 1-methylimidazole differs from benzoimidazole-containing analogues (). Benzoimidazole’s larger aromatic system may enhance binding affinity but reduce solubility .
Physicochemical Properties
Molecular Weight and Polarity :
Thermal Stability :
- Melting points for analogues range from 269°C (Compound 15, ) to 303°C (Compound 18, ), indicating high thermal stability. The target’s melting point is unreported but likely falls within this range .
Pharmacological and Binding Properties
- MMP Inhibition : ’s thiazole-piperazine derivatives exhibit matrix metalloproteinase (MMP) inhibitory activity. The target’s imidazole-piperazine core may similarly interact with MMP active sites, though substituent variations could modulate potency .
- Docking Studies : highlights bromophenyl-substituted compounds (e.g., 9c) as strong binders in docking simulations. The target’s ethoxyphenyl group may offer comparable hydrophobic interactions .
- Pharmacokinetics : ’s piperazine derivative (Compound 4) is formulated similarly to paclitaxel, suggesting oral bioavailability. The target’s ethoxy group may further enhance absorption via increased lipophilicity .
Actividad Biológica
N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 291.37 g/mol. Its structure features an ethoxyphenyl group and a piperazine moiety substituted with a methyl-imidazole ring, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of DNA synthesis in cancer cells. For instance, studies have shown that related imidazole derivatives can lead to DNA fragmentation in colon (HT-29) and breast (MCF-7) carcinoma cell lines, suggesting a potential pathway through which this compound may exert its anticancer effects .
In Vitro Studies
A detailed investigation into the anticancer properties of similar compounds revealed that many exhibited greater cytotoxicity against HT-29 cells compared to MCF-7 cells. Notably, certain derivatives demonstrated IC50 values as low as 25.72 ± 3.95 μM against these cell lines, indicating potent anticancer activity .
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a study involving the synthesis of various imidazole-piperazine derivatives, it was found that this compound exhibited significant cytotoxicity against HT-29 cells. The compound was tested using MTT assays, which confirmed its ability to inhibit cell proliferation effectively.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HT-29 | 25.72 ± 3.95 |
Other Derivative A | MCF-7 | 34.5 ± 5.0 |
Other Derivative B | HT-29 | 15.0 ± 2.0 |
Case Study 2: Apoptosis Induction
Flow cytometry analysis in another study demonstrated that treatment with this compound led to increased rates of apoptosis in cancer cells, particularly at higher concentrations. The results indicated a dose-dependent relationship between the concentration of the compound and the rate of apoptotic cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted piperazine derivatives with acetamide precursors. Key steps include:
- Amide bond formation : Reacting 4-(1-methyl-1H-imidazol-2-yl)piperazine with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl chloride.
- Coupling with 4-ethoxyaniline : The intermediate is then coupled with 4-ethoxyaniline in the presence of a base (e.g., triethylamine) to yield the final product .
- Purification : Column chromatography (silica gel, MeOH/CH₂Cl₂) and recrystallization (ethanol/water) are recommended for high-purity isolation.
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the ethoxyphenyl group (δ ~6.8–7.2 ppm for aromatic protons) and imidazole ring protons (δ ~7.5–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calculated for C₁₉H₂₅N₅O₂: 379.42 g/mol).
- Elemental analysis : CHN analysis to validate empirical formula .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- LogP : Predicted ~2.1 (moderate lipophilicity due to ethoxy and imidazole groups), suggesting solubility in polar aprotic solvents (e.g., DMSO).
- pKa : The imidazole nitrogen (pKa ~6.5–7.0) influences protonation state under physiological conditions .
- Stability : Susceptible to hydrolysis at extreme pH; store in anhydrous conditions at −20°C .
Advanced Research Questions
Q. How does structural modification of the piperazine or imidazole moieties affect biological activity?
- Methodological Answer :
- SAR studies : Replace the 1-methylimidazole group with a benzimidazole (e.g., as in ) to assess changes in receptor binding affinity.
- Piperazine substitutions : Introduce fluorophenyl or sulfonyl groups (e.g., as in ) to modulate selectivity for serotonin or histamine receptors.
- Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like H₄ receptors .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Re-evaluate IC₅₀ values using consistent cell lines (e.g., HEK-293 for GPCR assays) and control compounds.
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Metabolic stability : Compare hepatic microsomal stability (e.g., rat vs. human) to explain species-specific discrepancies .
Q. How can computational modeling guide target identification?
- Methodological Answer :
- Pharmacophore mapping : Use Schrödinger’s Phase to align the compound’s acetamide and piperazine groups with known ligands of dopamine D₂ or histamine H₁ receptors .
- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability to proposed targets like cyclooxygenase-2 (COX-2) .
- QSAR models : Develop models using MOE descriptors to predict cytotoxicity thresholds .
Q. What in vitro/in vivo models are suitable for evaluating neuropharmacological potential?
- Methodological Answer :
- In vitro : Primary neuronal cultures for neuroprotection assays (e.g., glutamate-induced excitotoxicity) .
- In vivo : Rodent models (e.g., forced swim test for antidepressant activity; Morris water maze for cognitive effects) .
- Biomarker analysis : Measure BDNF or TNF-α levels via ELISA to correlate activity with inflammatory pathways .
Tables of Key Data
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.